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molecular formula C7H5BrO2 B1265673 3-Bromo-4-hydroxybenzaldehyde CAS No. 2973-78-6

3-Bromo-4-hydroxybenzaldehyde

Cat. No. B1265673
M. Wt: 201.02 g/mol
InChI Key: UOTMHAOCAJROQF-UHFFFAOYSA-N
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Patent
US04263223

Procedure details

In a suspension of 61.1 g (1/2 mole) of 4-hydroxy-benzaldehyde in 600 ml of chloroform cooled to 0° C., there is added drop by drop 27 ml of bromine dissolved in chloroform.
Quantity
61.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[Br:10]Br>C(Cl)(Cl)Cl>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[Br:10]

Inputs

Step One
Name
Quantity
61.1 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=O)C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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